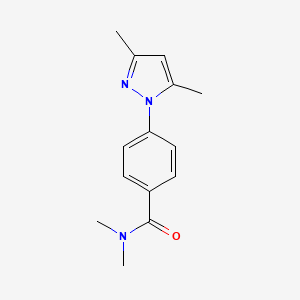
6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one is a complex organic compound belonging to the xanthene family Xanthene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one typically involves multi-step organic reactions. One common approach is the condensation of phenols with aldehydes in the presence of a strong acid catalyst. The reaction conditions often require precise temperature control and the use of specific solvents to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to increase yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability. These methods ensure consistent quality and cost-effectiveness in large-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, 6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one is studied for its biological activity. It has shown promise in various assays, including antimicrobial and antioxidant activities.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for further research in drug discovery and development.
Industry: In industry, this compound is used in the production of dyes, pigments, and other colorants. Its stability and vibrant color properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which 6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
9-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one
2,3,4,9-Tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydro-naphthalen-2-yl)-8-methoxy-3,3-dimethyl-1H-xanthen-1-one
Uniqueness: 6-Hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one stands out due to its specific hydroxy and phenyl groups, which contribute to its unique chemical and biological properties
Properties
IUPAC Name |
6-hydroxy-3,3-dimethyl-9-phenyl-4,9-dihydro-2H-xanthen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-21(2)11-16(23)20-18(12-21)24-17-10-14(22)8-9-15(17)19(20)13-6-4-3-5-7-13/h3-10,19,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNCIYCFPXALQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)C=C(C=C3)O)C4=CC=CC=C4)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-2-oxo-N-pentan-2-yl-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7535185.png)

![N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide](/img/structure/B7535210.png)

![2-(Oxolan-2-ylmethoxy)-1-[4-(2-phenylacetyl)piperazin-1-yl]propan-1-one](/img/structure/B7535222.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one](/img/structure/B7535225.png)
![2-[(3,4-dichlorophenyl)sulfonylamino]-N-(2-ethoxyphenyl)-4-methylsulfanylbutanamide](/img/structure/B7535230.png)
![1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7535238.png)
![3-(3-Fluorophenyl)-2-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535247.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea](/img/structure/B7535264.png)
![1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B7535274.png)
![1-Methyl-1-[(2-methylphenyl)methyl]-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea](/img/structure/B7535275.png)

